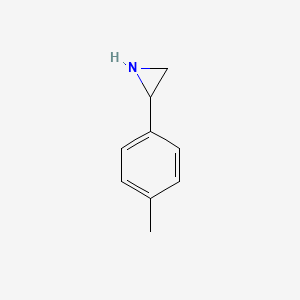

2-(4-Methylphenyl)aziridine

Vue d'ensemble

Description

2-(4-Methylphenyl)aziridine is an organic compound that belongs to the class of aziridines . Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges . The parent compound of aziridines is aziridine (or ethylene imine), with a molecular formula of C2H4NH .

Synthesis Analysis

Aziridines, including this compound, can be synthesized through several routes . One common method involves cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and α-amino alcohol precursors derived from epoxides . Nitrene addition to alkenes is another well-established method for the synthesis of aziridines . Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted, comparing these new strategies with more classical approaches .Molecular Structure Analysis

Aziridines are three-membered heterocycles . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .Chemical Reactions Analysis

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are known for their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .Physical and Chemical Properties Analysis

Aziridines, including this compound, are colorless, toxic, volatile liquids . They are less basic than acyclic aliphatic amines due to the increased s character of the nitrogen free electron pair .Applications De Recherche Scientifique

Aziridine Derivatives and Structural Analysis

Aziridines, such as the ones similar to 2-(4-Methylphenyl)aziridine, have been studied for their unique structural properties. For instance, a study on an N‐Substituted 6,7‐Benzocoumarin‐8,9‐aziridine Derivative has explored the structural aspects like the aziridine plane's dihedral angles with various ring planes. This research aids in understanding the molecular geometry and potential reactivity of such compounds (Chinnakali et al., 1998).

Applications in Antimalarial Pharmacophores

Aziridines have been recognized for their potential in antimalarial applications. A study demonstrated the synthesis of 2-(aminomethyl)aziridines and their transformation into 1,2,3-triaminopropanes. These compounds exhibited antimalarial activity, underscoring the relevance of the aziridine structure in developing novel antimalarial pharmacophores (D’hooghe et al., 2011).

Synthesis Methods for Unprotected Aziridines

The development of methods for synthesizing unprotected aziridines has been a significant area of research. A method using O-(2,4-dinitrophenyl)hydroxylamine and rhodium catalysis has been developed for direct stereospecific conversion of olefins to N-H aziridines. This method is notable for its simplicity and operational efficiency, making it valuable for synthetic chemistry (Jat et al., 2014).

Immunomodulatory Properties

The immunomodulatory properties of aziridine derivatives have been explored. One study found that certain aziridines stimulate human lymphocyte proliferation and interleukin secretion, indicating potential applications in immunostimulation and immune response modulation (Ahmed et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These advances are expected to move the chemistry of aziridines forward in the future . There is a surge in aziridine publications within the last decade, which accounts for 30% of the total number of reports . This suggests that aziridines, including 2-(4-Methylphenyl)aziridine, will continue to be a significant area of research in the future .

Propriétés

IUPAC Name |

2-(4-methylphenyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9-10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBWIOKIYUIHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902756 | |

| Record name | NoName_3308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

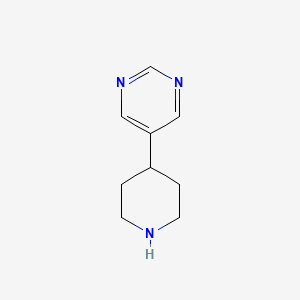

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

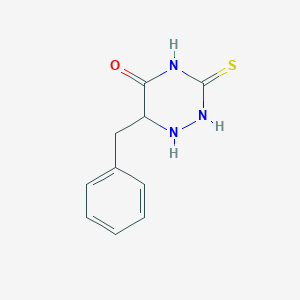

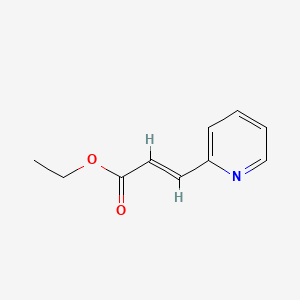

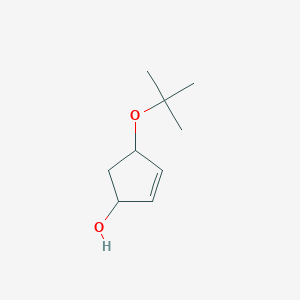

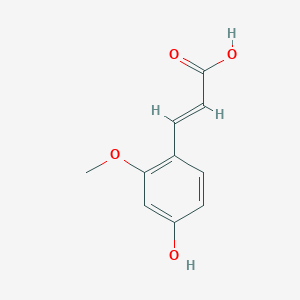

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)